![molecular formula C10H10O5 B1249601 Clavatoic acid](/img/structure/B1249601.png)
Clavatoic acid
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Overview
Description
Clavatoic acid is a natural product found in Myxotrichum stipitatum with data available.
Scientific Research Applications
Plant Growth Regulation
Clavatoic acid, isolated from Myxotrichum stipitatum, has been found to exhibit significant plant growth regulatory activity. In lettuce seedlings, this compound inhibited root growth to 52% of the control at a concentration of 100 mg/L (Kimura et al., 2002).
Antibacterial Properties
A study on Aspergillus clavatus AS-107, an endophytic fungus derived from Ascidian, revealed that this compound derivatives possess potent antibacterial activities against both human and aquatic pathogens, such as Aeromonas hydrophilia and Pseudomonas aeruginosa (Song et al., 2019).
Biosynthesis and Molecular Genetics
This compound is noted for its role in clavulanic acid biosynthesis. Studies on Streptomyces clavuligerus have focused on identifying the gene clusters involved in clavulanic acid biosynthesis, of which this compound is a part (Liras & Rodríguez-García, 2000). Another study highlighted the role of ORF17 in the clavulanic acid biosynthesis gene cluster, which catalyzes the formation of N-Glycyl-clavaminic acid, a precursor to clavulanic acid (Arulanantham et al., 2006).
Intercellular Signaling in Plants
Research has also delved into the role of small peptides like this compound in plant intercellular signaling. These peptides, including CLAVATA3/ESR-related (CLE) peptides, regulate vital plant processes such as vascular development and meristem formation (Sawa et al., 2006).
Chemical Reactions and Structural Diversity
This compound has been studied for its role in increasing the structural diversity of natural products. It acts as an active form, undergoing reactions like Michael addition with ortho-quinone methide as the acceptor, coupling with various natural products under mild conditions (Liao et al., 2019).
properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-4-3-6(5(2)11)9(13)7(8(4)12)10(14)15/h3,12-13H,1-2H3,(H,14,15) |
InChI Key |
NIVOTSZWKATDPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
synonyms |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid clavatoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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